molecular formula C8H15NO B13638151 1-(7-Azabicyclo[2.2.1]heptan-1-yl)ethanol

1-(7-Azabicyclo[2.2.1]heptan-1-yl)ethanol

Katalognummer: B13638151
Molekulargewicht: 141.21 g/mol
InChI-Schlüssel: NHQHTRYEYROCDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{7-azabicyclo[2.2.1]heptan-1-yl}ethan-1-ol is a chemical compound with a unique bicyclic structure. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its azabicycloheptane core, which contributes to its distinct chemical properties and reactivity.

Eigenschaften

Molekularformel

C8H15NO

Molekulargewicht

141.21 g/mol

IUPAC-Name

1-(7-azabicyclo[2.2.1]heptan-1-yl)ethanol

InChI

InChI=1S/C8H15NO/c1-6(10)8-4-2-7(9-8)3-5-8/h6-7,9-10H,2-5H2,1H3

InChI-Schlüssel

NHQHTRYEYROCDE-UHFFFAOYSA-N

Kanonische SMILES

CC(C12CCC(N1)CC2)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-{7-azabicyclo[2.2.1]heptan-1-yl}ethan-1-ol typically involves the reaction of azabicycloheptane derivatives with ethylene oxide or similar reagents. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may require catalysts like Lewis acids to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction .

Analyse Chemischer Reaktionen

Types of Reactions: 1-{7-azabicyclo[2.2.1]heptan-1-yl}ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include ketones, aldehydes, secondary alcohols, and substituted azabicycloheptane derivatives .

Wissenschaftliche Forschungsanwendungen

1-{7-azabicyclo[2.2.1]heptan-1-yl}ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-{7-azabicyclo[2.2.1]heptan-1-yl}ethan-1-ol involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist at various receptors, influencing cellular pathways and physiological responses. The azabicycloheptane core plays a crucial role in its binding affinity and selectivity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-{7-azabicyclo[2.2.1]heptan-1-yl}ethan-1-ol is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.